o-Nicotine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- can be achieved through various methods. One common approach involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . This reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- often involves continuous flow processing. This method allows for the superheating of solvents above their boiling points, facilitating reactions at elevated temperatures that are not possible in traditional batch reactions . This approach enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves its interaction with nicotinic acetylcholine receptors in the central nervous system. This interaction leads to the release of neurotransmitters such as dopamine, which results in its stimulant effects . The compound’s ability to cross the blood-brain barrier and bind to these receptors is crucial for its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potent stimulant effects. Its structural configuration allows for efficient crossing of the blood-brain barrier, making it particularly effective in its pharmacological actions .
Biological Activity
o-Nicotine, a lesser-known isomer of nicotine, has garnered interest in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for health.
Chemical Structure and Properties
This compound, or (S)-3-(1-methylpyrrolidin-2-yl)pyridine, is an alkaloid derived from the tobacco plant. Its structural similarity to nicotine suggests that it may share some pharmacological effects while also exhibiting distinct biological activities due to its different stereochemistry.
Neurotransmitter Interaction:
this compound acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system (CNS). This interaction leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, contributing to its stimulating effects on mood and cognition .
DNA Repair Modulation:
Recent studies have shown that nicotine and its derivatives can influence DNA repair mechanisms. In particular, this compound has been implicated in reducing the activity of key DNA repair proteins such as XPC and OGG1/2, which are essential for nucleotide excision repair (NER) and base excision repair (BER) pathways. This modulation can lead to increased mutagenesis and cellular transformation, raising concerns about its potential carcinogenic effects .
Pharmacological Effects
Cognitive Enhancement:
Research indicates that this compound may possess cognitive-enhancing properties. Animal studies have demonstrated improved performance in tasks requiring attention and memory following administration of this compound. This effect is thought to be mediated through enhanced dopaminergic activity in the brain .
Cardiovascular Implications:
While nicotine is known for its adverse cardiovascular effects, this compound's impact on heart function remains less understood. A case study highlighted a severe reaction to liquid nicotine ingestion, resulting in cardiac arrest. Although this case involved high doses, it underscores the need for further investigation into the cardiovascular risks associated with this compound .
Case Study 1: Cognitive Effects
A study involving non-human primates treated with this compound showed a significant reduction in tremors associated with Parkinson's disease. After eight weeks of treatment, subjects exhibited improved motor control and reduced side effects from standard medications like L-dopa .
Case Study 2: Toxicity
A 55-year-old male ingested 600 mg of liquid nicotine (equivalent to approximately 11.5 mg/kg body weight), leading to cardiac arrest. The patient was successfully resuscitated and discharged without neurological deficits. This incident illustrates the acute toxicity risks associated with high doses of nicotine and its derivatives .
Research Findings
Properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCRXZYYMOXFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946772 | |
Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23950-04-1 | |
Record name | α-Nicotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23950-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(1-methyl-2-pyrrolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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